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Compound of Interest

Compound Name: 4-Benzyloxybenzophenone

Cat. No.: B1267962 Get Quote

Spectroscopic Data of 4-
Benzyloxybenzophenone: A Technical Guide
Introduction

4-Benzyloxybenzophenone is a derivative of the versatile benzophenone core structure, a

class of compounds with significant applications in photochemistry, organic synthesis, and

materials science. As with any synthesized compound intended for research or development,

thorough spectroscopic characterization is essential to confirm its identity, purity, and structure.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-benzyloxybenzophenone, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of directly published

spectra for this specific molecule, this guide presents data from closely related analogs to

provide a robust framework for its characterization.

Predicted Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 4-
benzyloxybenzophenone and its close structural relatives. This comparative data is

invaluable for the identification and assignment of key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data

Compound
Chemical Shift (δ) ppm, Multiplicity,
(Coupling Constant J in Hz)

4-Benzyloxybenzophenone (Predicted) ~7.8 (d), ~7.5-7.3 (m), ~7.1 (d), ~5.1 (s)

Benzophenone
7.81 (d, J = 7.2 Hz, 4H), 7.59 (t, J = 7.6 Hz, 2H),

7.49 (t, J = 7.6 Hz, 4H)

4-Methoxybenzophenone

7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54

(m, 1H), 7.47 (t, J = 7.6 Hz, 2H), 6.96 (dd, J =

8.8, 2.0 Hz, 2H), 3.88 (s, 3H)[1]

4,4'-Bis(hexyloxyphenyl)benzophenone
A representative ¹H-NMR spectrum is available

in the cited literature.

Table 2: ¹³C NMR Spectroscopic Data

Compound Chemical Shift (δ) ppm

4-Benzyloxybenzophenone (Predicted)
~195 (C=O), ~163, ~138, ~136, ~132, ~130,

~128.6, ~128.2, ~127.5, ~114, ~70 (CH₂)

Benzophenone 196.8, 137.6, 132.4, 130.1, 128.3[1]

4-Methoxybenzophenone
195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8,

128.2, 113.6, 55.5[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Infrared (IR) Spectroscopy Data
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Compound
Key Absorption Bands
(cm⁻¹)

Functional Group
Assignment

4-Benzyloxybenzophenone

(Predicted)
~1650-1670 C=O (ketone) stretch

~1600, ~1500, ~1450 Aromatic C=C stretching

~1250, ~1050 C-O (ether) stretching

Benzophenone 1654 C=O (ketone) stretch[2]

4,4'-Dimethoxybenzophenone
An IR spectrum is available in

the NIST WebBook.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data

Compound Molecular Formula
Molecular Weight (
g/mol )

Expected m/z of
Molecular Ion [M]⁺

4-

Benzyloxybenzophen

one

C₂₀H₁₆O₂ 288.34 288

Benzophenone C₁₃H₁₀O 182.22 182

4-

Methoxybenzophenon

e

C₁₄H₁₂O₂ 212.24 212

Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic analysis

of benzophenone derivatives.
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Synthesis of 4-Benzyloxybenzophenone
A common method for the synthesis of 4-benzyloxybenzophenone is the Williamson ether

synthesis, starting from 4-hydroxybenzophenone and benzyl bromide.

Reaction Setup: To a solution of 4-hydroxybenzophenone in a suitable polar aprotic solvent

(e.g., acetone, DMF), a base such as potassium carbonate is added. The mixture is stirred at

room temperature.

Addition of Alkylating Agent: Benzyl bromide is added dropwise to the reaction mixture.

Reaction Conditions: The reaction is typically heated to reflux and monitored by thin-layer

chromatography (TLC) until the starting material is consumed.

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove

the inorganic base, and the solvent is evaporated under reduced pressure. The crude

product is then purified by recrystallization or column chromatography.

NMR Spectroscopy
Sample Preparation: 5-10 mg of the purified 4-benzyloxybenzophenone is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300-600 MHz for ¹H NMR.

Data Acquisition: Standard pulse programs are used to acquire the spectra. For ¹³C NMR, a

proton-decoupled sequence is typically used.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and

the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground

with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can

be recorded using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample compartment (or KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion, or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable

compounds. For less stable molecules, soft ionization techniques such as Electrospray

Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer

(e.g., quadrupole, time-of-flight).

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of an organic compound like 4-benzyloxybenzophenone.
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A logical workflow for the synthesis and spectroscopic characterization of 4-
benzyloxybenzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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